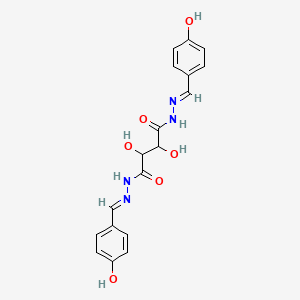![molecular formula C16H25NO5 B6046658 N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, commonly known as DMPEA-Bu, is a chemical compound used in scientific research. It is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the brain and other tissues. TAAR1 is involved in the regulation of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. DMPEA-Bu has been studied for its potential therapeutic applications and as a tool for understanding TAAR1 function.
Mechanism of Action
DMPEA-Bu acts as a selective agonist for N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, binding to the receptor and activating downstream signaling pathways. N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate is thought to modulate the activity of monoamine transporters, leading to changes in neurotransmitter release. DMPEA-Bu has been shown to increase dopamine and serotonin release in the brain, suggesting that it may have potential therapeutic applications for psychiatric disorders.
Biochemical and Physiological Effects:
DMPEA-Bu has been shown to have a range of biochemical and physiological effects. In addition to increasing dopamine and serotonin release, it has been shown to increase locomotor activity and induce hyperthermia in rodents. DMPEA-Bu has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of DMPEA-Bu for lab experiments is its selectivity for N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate, which allows for the specific activation of this receptor. However, DMPEA-Bu has limitations as well. It has a relatively short half-life in vivo, which may limit its usefulness for long-term studies. Additionally, its effects may be influenced by factors such as age, sex, and genetic background.
Future Directions
There are several potential future directions for research on DMPEA-Bu and N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate. One area of interest is the role of N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate in addiction and substance abuse. DMPEA-Bu has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction. Another area of interest is the development of more selective N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate agonists, which could be used to further investigate the role of this receptor in neurotransmitter regulation and behavior. Finally, the potential therapeutic applications of DMPEA-Bu and other N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate agonists for psychiatric disorders such as depression and anxiety should be explored further.
Synthesis Methods
The synthesis of DMPEA-Bu involves several steps, including the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 1-chlorobutane to form N-(2-(3,5-dimethylphenoxy)ethyl)butan-1-amine. The final step involves the formation of the oxalate salt of DMPEA-Bu through reaction with oxalic acid.
Scientific Research Applications
DMPEA-Bu has been used in scientific research to investigate the role of N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate in the brain and other tissues. It has been shown to activate N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate in vitro and in vivo, leading to changes in neurotransmitter release and behavior. DMPEA-Bu has also been used to study the effects of N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate activation on drug addiction, depression, and other psychiatric disorders.
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.C2H2O4/c1-4-5-6-15-7-8-16-14-10-12(2)9-13(3)11-14;3-1(4)2(5)6/h9-11,15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMXIDBHXOCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC(=CC(=C1)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)

![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)

![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)
![1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
![4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6046683.png)